N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the formation of the acetohydrazide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. Additionally, the hydroxyphenyl and methoxyphenyl groups can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)methanediol
- (E)-4-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Uniqueness
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of a triazole ring with hydroxyphenyl and methoxyphenyl groups. This structure provides a balance of stability and reactivity, making it suitable for various applications .
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-17-6-8-19(9-7-17)24-28-29-25(30(24)20-10-12-22(33-2)13-11-20)34-16-23(32)27-26-15-18-4-3-5-21(31)14-18/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-15+ |
InChI Key |
AMQLHKGUCSUSNU-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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